
Ampicillin Amino-benzeneacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampicillin Amino-benzeneacetaldehyde is a compound that combines the broad-spectrum antibiotic properties of Ampicillin with the chemical reactivity of an amino-benzeneacetaldehyde group. Ampicillin is a well-known antibiotic derived from the Penicillium mold, effective against a wide range of bacterial infections . The addition of the amino-benzeneacetaldehyde group enhances its chemical versatility, making it a valuable compound in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ampicillin Amino-benzeneacetaldehyde typically involves the reaction of Ampicillin with amino-benzeneacetaldehyde under controlled conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection . High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are often used to monitor the purity and progress of the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Ampicillin Amino-benzeneacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Ampicillin Amino-benzeneacetaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ampicillin Amino-benzeneacetaldehyde involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycans, which leads to cell lysis and bacterial death . The amino-benzeneacetaldehyde group may enhance its binding affinity and spectrum of activity .
Comparación Con Compuestos Similares
Ampicillin Amino-benzeneacetaldehyde can be compared with other beta-lactam antibiotics such as:
Penicillin: Similar mechanism of action but narrower spectrum of activity.
Amoxicillin: Similar to Ampicillin but with better oral absorption.
Cephalosporins: Broader spectrum of activity and more resistant to beta-lactamases.
This compound stands out due to its unique combination of broad-spectrum antibiotic properties and chemical versatility, making it a valuable compound in both research and clinical settings .
Propiedades
Fórmula molecular |
C24H26N4O5S |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
6-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33) |
Clave InChI |
ZHYDGVCSWXXUDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


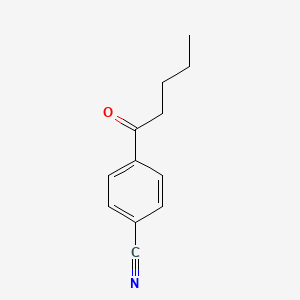
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)
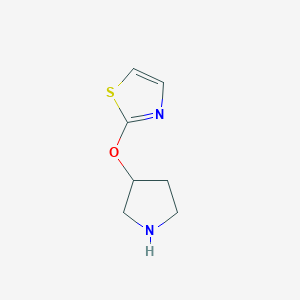
![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)
![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)



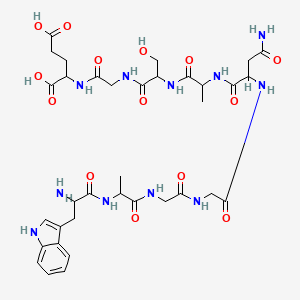

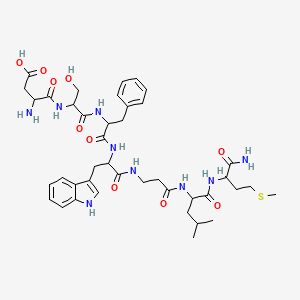

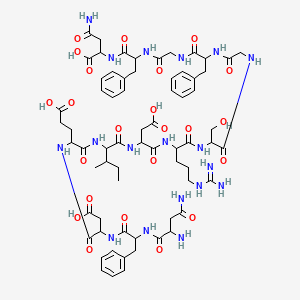
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
